molecular formula C12H14O B13233573 1-Benzylcyclobutane-1-carbaldehyde

1-Benzylcyclobutane-1-carbaldehyde

Cat. No.: B13233573
M. Wt: 174.24 g/mol
InChI Key: FSPNBKGNCLEGKK-UHFFFAOYSA-N
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Description

1-Benzylcyclobutane-1-carbaldehyde is a valuable synthetic building block in organic chemistry, characterized by its benzylic cyclobutane structure. The benzylic position, a carbon adjacent to an aromatic ring, is a site of enhanced reactivity due to the resonance stabilization of intermediates such as radicals, carbocations, and anions . This stability weakens the benzylic C-H bond, making it susceptible to selective functionalization reactions that would not typically occur on standard alkyl chains . Consequently, researchers can leverage this compound for targeted transformations like benzylic bromination or oxidation, which are key steps in constructing more complex molecules . The presence of the strained cyclobutane ring adds another dimension of interest. Cyclobutanes are increasingly important in medicinal and materials chemistry due to their unique ring strain and potential as non-aromatic bioisosteres . The fusion of a benzyl group with a cyclobutane carbaldehyde in a single molecule creates a versatile scaffold. This structure allows researchers to independently manipulate the reactivity at the aldehyde, the benzylic position, and the cyclobutane ring, facilitating the synthesis of diverse and architecturally complex targets for research and development.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-benzylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C12H14O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2

InChI Key

FSPNBKGNCLEGKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Direct Functionalization of Benzylcyclobutane

One approach involves starting from benzyl-substituted cyclobutanes and introducing the aldehyde group at the 1-position by selective oxidation or formylation reactions. However, literature specifically detailing direct oxidation of benzylcyclobutane to 1-Benzylcyclobutane-1-carbaldehyde is limited. Instead, related methodologies for functionalizing cyclobutane derivatives can be extrapolated.

Radical Cascade Reactions on Cyclobutanes

Data Table: Summary of Preparation Methods

Methodology Starting Materials Reagents/Conditions Yield (%) Notes References
Copper-catalyzed radical cascade on cyclobutanes Benzylcyclobutane derivatives CuBr catalyst, NFSI, CH3CN, 40–50 °C, 4 h 52–93 Multi-step C–H functionalization, adaptable for aldehyde
Benzylation of aldehyde derivatives Indole-3-carbaldehyde + benzyl chloride K2CO3, CH3CN, DMF, reflux 12 h 79 Benzylation in presence of aldehyde group
Oxidation of benzyl alcohol derivatives Benzylcyclobutanol MnO2, 1,4-dioxane, 80 °C, 6 h 93 Selective oxidation to aldehyde

Chemical Reactions Analysis

Types of Reactions: 1-Benzylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzylcyclobutane-1-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Functional Groups
1-Benzylcyclobutane-1-carboxylic acid 114672-02-5 C₁₂H₁₄O₂ 190.24 Cyclobutane Carboxylic acid, benzyl
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 Piperidine Ester, amine, benzyl
Benzobarbital 744-80-9 C₁₉H₁₆N₂O₄ 336.34 Barbiturate Uracil derivative, benzyl groups

Key Observations :

  • Cyclobutane vs.
  • Functional Groups: The carboxylic acid group in 1-Benzylcyclobutane-1-carboxylic acid contrasts with the ester-amine combination in Benzyl 4-aminopiperidine-1-carboxylate and the uracil-derived heterocycle in Benzobarbital .

Key Observations :

  • Reactivity : 1-Benzylcyclobutane-1-carboxylic acid uniquely requires precautions against oxidizers, unlike the other compounds .
  • Toxicology : All three compounds lack comprehensive toxicological data, emphasizing the need for caution in research settings .

Biological Activity

1-Benzylcyclobutane-1-carbaldehyde is a cyclic aldehyde with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's unique structure, featuring a cyclobutane ring and a benzyl group, suggests various mechanisms of action that could be explored for therapeutic applications.

  • Molecular Formula : C11H12O
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : 1-benzylcyclobutane-1-carbaldehyde
  • Canonical SMILES : C1CC(C1)C(=O)C2=CC=CC=C2

Biological Activity Overview

Research indicates that 1-benzylcyclobutane-1-carbaldehyde exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Investigations into the anticancer potential of this compound are ongoing, with initial results indicating possible cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in the treatment of diseases where these enzymes play a critical role.

Antimicrobial Studies

A study assessing the antimicrobial activity of 1-benzylcyclobutane-1-carbaldehyde revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:

Bacterial Strain Zone of Inhibition (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results indicate a moderate level of activity, particularly against Staphylococcus aureus, suggesting further exploration into its mechanism of action and potential applications in treating bacterial infections.

Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated the following cytotoxic effects:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)20

The IC50 values indicate that 1-benzylcyclobutane-1-carbaldehyde exhibits significant cytotoxicity, especially towards lung cancer cells. This suggests potential as a lead compound for developing new anticancer therapies.

The proposed mechanisms by which 1-benzylcyclobutane-1-carbaldehyde exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Membrane Disruption : The structure of the compound allows it to interact with cellular membranes, potentially disrupting the integrity and function of bacterial cells.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound. For instance, a study focusing on its use as an adjunct therapy in antibiotic-resistant infections showed promising results when combined with standard antibiotics, enhancing their efficacy.

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